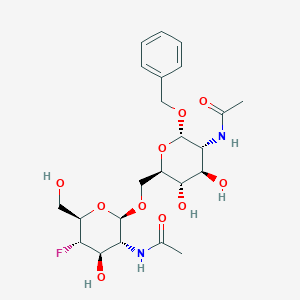
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside is a synthetic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside typically involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable purification techniques.
化学反応の分析
Types of Reactions
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying glycosylation processes in cells.
Medicine: It could be investigated for its potential therapeutic properties, such as antiviral or antibacterial activity.
Industry: It might be used in the development of new materials or as a component in biochemical assays.
作用機序
The mechanism of action of Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside involves its interaction with specific molecular targets. These targets could include enzymes involved in glycosylation, cell surface receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Benzyl 2-acetamido-2-deoxy-a-D-glucopyranoside: Lacks the additional glycosyl group and fluorine atom.
Benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside: Similar structure but without the fluorine atom.
Uniqueness
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside is unique due to the presence of the fluorine atom and the specific glycosylation pattern
特性
分子式 |
C23H33FN2O10 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C23H33FN2O10/c1-11(28)25-17-20(31)16(24)14(8-27)35-22(17)34-10-15-19(30)21(32)18(26-12(2)29)23(36-15)33-9-13-6-4-3-5-7-13/h3-7,14-23,27,30-32H,8-10H2,1-2H3,(H,25,28)(H,26,29)/t14-,15-,16-,17-,18-,19-,20+,21-,22-,23+/m1/s1 |
InChIキー |
POYIBRAGZANVDT-PEMJVJPQSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)NC(=O)C)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)F)O)NC(=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




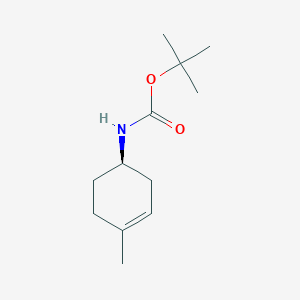
![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)

![6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)

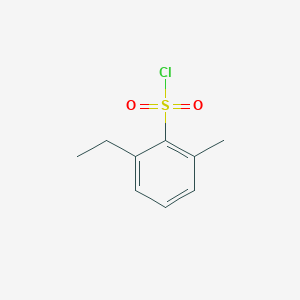
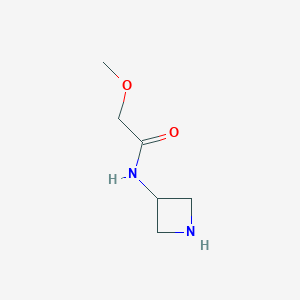

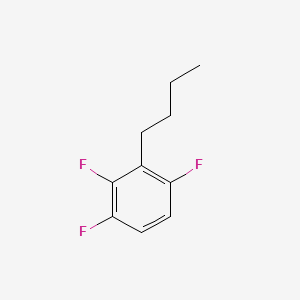
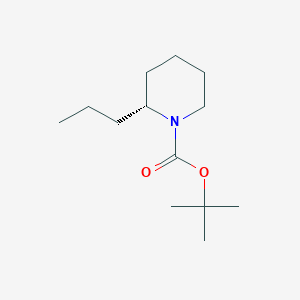
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)
![Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12840194.png)
